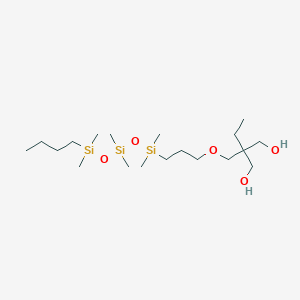
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt)
Vue d'ensemble
Description
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a phospholipid molecule that is commonly used in the study of cellular signaling pathways and lipid metabolism.
Applications De Recherche Scientifique
Quantitative Phospholipidomics Approach Using MALDI-TOF/MS
- Nakayama et al. (2023) developed a method termed "qShot MALDI analysis" for analyzing phospholipids (PLs) using MALDI mass spectrometry. They demonstrated the utility of isotope-labeled internal standards, like 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol, in normalizing PL species within complex bio-lipid backgrounds. This approach shows promise for clinical biomarker screening, especially in negative mode (Nakayama et al., 2023).
Fourier Transform Infrared Study of Hydrated Phosphatidylglycerol
- Lotta et al. (1988) investigated the molecular packing and thermotropic phase behavior of fully hydrated ammonium salts of dimyristoylphosphatidylglycerol. The study provides insights into the structural differences induced by complexing with Na+ in liposomes, which could be relevant for understanding the properties of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol in similar environments (Lotta et al., 1988).
Chemical Synthesis of Diphosphoinositide
- Shevchenko et al. (1975) described a chemical synthesis approach relevant to the compound, demonstrating methods for selective phosphorylation and condensation processes. Such methodologies can be critical in the synthesis of related phospholipids (Shevchenko et al., 1975).
Analysis of Phosphatidylcholine Hydrolysis Products
- Kiełbowicz et al. (2012) developed an assay using high-performance liquid chromatography for analyzing hydrolysis products of phosphatidylcholine, a class to which 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol belongs. This study highlights the potential for detailed analytical characterization of such compounds (Kiełbowicz et al., 2012).
Synthesis and Characterization of Lipid Bilayer Membranes
- Yepuri et al. (2016) discussed the synthesis of perdeuterated phosphocholines, highlighting the structural and functional properties of lipid bilayer membranes. This research is significant for understanding the role of similar compounds like 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol in membrane dynamics (Yepuri et al., 2016).
Propriétés
IUPAC Name |
[(2R)-2-[(Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O13P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(44)54-34(32-52-35(43)30-28-26-24-22-20-16-14-12-10-8-6-4-2)33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49/h17-18,34,37-42,45-49H,3-16,19-33H2,1-2H3,(H,50,51)/p-1/b18-17-/t34-,37?,38-,39+,40-,41-,42?/m1/s1/i1D3,3D2,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKYASHMOHAUQB-NBCVDIFBSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78O13P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017742 | |
| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |
CAS RN |
2260669-44-9 | |
| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)











